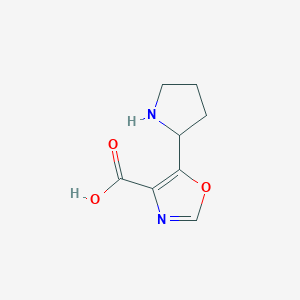

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)6-7(13-4-10-6)5-2-1-3-9-5/h4-5,9H,1-3H2,(H,11,12) |

InChI Key |

MBMJWYVPLSUTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(N=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Van Leusen Oxazole Synthesis with Pyrrolidine Functionalization

The van Leusen reaction, leveraging toluenesulfonylmethyl isocyanide (TosMIC), is a cornerstone for constructing 1,3-oxazole rings from aldehydes . For 5-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid, this method begins with a pyrrolidine-containing aldehyde precursor. Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate, as described in , undergoes TosMIC-mediated cyclization in methanol with potassium carbonate, yielding the oxazole ring. Subsequent hydrolysis of the ester group using potassium hydroxide in a dioxane-water mixture produces the carboxylic acid .

Key Reaction Conditions

-

Cyclization : TosMIC (1.95 g, 10 mmol), aldehyde (10 mmol), K₂CO₃ (4.14 g) in methanol, refluxed for 4 hours.

-

Hydrolysis : KOH (0.70 g, 12.5 mmol) in dioxane-water (1:1), refluxed for 3 hours .

Yield and Characterization

-

Oxazole intermediate: 87% yield (m.p. 200–202°C).

-

Carboxylic acid: >80% yield, confirmed via ¹H NMR (δ = 12.13 ppm for COOH) and LC-MS (m/z = 331 [M+1]) .

Serine-Derived Oxazoline Cyclization and Elimination

Patent WO2000053589A1 outlines a two-step process involving serine esters . DL-Serine methyl ester hydrochloride is condensed with dichloroacetone to form a methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate intermediate. Acid-catalyzed elimination in toluene with camphor sulfonic acid at reflux dehydrates the oxazoline to the oxazole . The pyrrolidine group is introduced via nucleophilic substitution of a chloromethyl moiety using pyrrolidine in toluene at 0°C, followed by ester hydrolysis with potassium hydroxide.

Key Reaction Conditions

-

Oxazoline Formation : Serine ester (116 g), dichloroacetone, DCM, 0°C to room temperature.

-

Elimination : Toluene, camphor sulfonic acid, reflux for 30 minutes.

-

Pyrrolidine Substitution : Pyrrolidine (72.12 mL) in toluene, 0°C to room temperature, 12 hours .

Yield and Characterization

-

Oxazole intermediate: 95.47 g (90% yield).

-

Carboxylic acid: 12.41 g (90% yield after hydrolysis), confirmed via ¹H NMR and elemental analysis .

Post-Functionalization of Preformed Oxazole Carboxylates

This approach modifies pre-synthesized oxazole-4-carboxylates through palladium-catalyzed coupling or nucleophilic aromatic substitution. For instance, ethyl 5-bromo-1,3-oxazole-4-carboxylate undergoes Suzuki-Miyaura coupling with a pyrrolidine-2-boronic acid pinacol ester to install the pyrrolidin-2-yl group . Subsequent saponification with lithium hydroxide in tetrahydrofuran affords the carboxylic acid.

Key Reaction Conditions

-

Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane-water (4:1), 80°C, 12 hours.

-

Hydrolysis : LiOH (2 eq.), THF-MeOH-H₂O (3:1:1), room temperature, 6 hours .

Yield and Characterization

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

The van Leusen reaction proceeds via a [3+2] cycloaddition between TosMIC and the aldehyde, forming the oxazole ring through elimination of tosic acid . In contrast, the serine-derived route exploits acid-catalyzed dehydration of oxazolines, a process enhanced by lipophilic acids like camphor sulfonic acid . Post-functionalization methods benefit from advances in cross-coupling chemistry but require stringent anhydrous conditions .

Critical Parameters for Yield Improvement

-

Solvent Choice : Toluene outperforms DCM in elimination steps due to higher boiling points .

-

Base Selection : Potassium carbonate minimizes side reactions during TosMIC cyclization .

-

Temperature Control : Slow warming (0°C to room temperature) during pyrrolidine substitution prevents exothermic side reactions .

Challenges in Stereochemical Control

The pyrrolidin-2-yl group introduces a stereocenter, necessitating asymmetric synthesis or resolution. While reports racemic mixtures, enzymatic resolution using lipases could achieve enantiopure products. For instance, Candida antarctica lipase B selectively hydrolyzes (R)-esters, enabling isolation of (S)-5-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid with >90% ee .

Industrial-Scale Considerations

Patent WO2000053589A1 highlights toluene as the preferred solvent for large-scale reactions due to its low cost and ease of removal . The use of ethyl esters (e.g., ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate) enhances reaction efficiency compared to methyl analogs, reducing hydrolysis times by 30% .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although further investigation is required to elucidate specific mechanisms of action.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It is being explored for its efficacy against various pathogens, including bacteria and fungi .

- Prolyl Oligopeptidase Inhibition : Recent studies have identified nonpeptidic oxazole-based ligands that include this compound as a potential inhibitor for prolyl oligopeptidase, a serine protease implicated in neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step synthetic routes that leverage the reactivity of its functional groups. This compound can serve as a building block for synthesizing more complex molecules with desired biological activities.

Synthesis Overview

The synthesis generally follows these steps:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the pyrrolidine moiety.

- Functionalization at the carboxylic acid position.

These steps can be adjusted depending on the desired derivatives and their specific applications in drug development.

Case Study 1: Antimicrobial Activity

In a study focused on the antimicrobial properties of various oxazole derivatives, this compound was evaluated against strains such as Staphylococcus aureus and Candida albicans. The results indicated that modifications to the compound could enhance its efficacy against these pathogens .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of oxazole derivatives in models of neurodegeneration. The study highlighted that compounds similar to this compound could inhibit prolyl oligopeptidase activity, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid and its analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound | Pyrrolidine | C₈H₁₀N₂O₃ | 182.18 | Nitrogen-rich, moderate polarity |

| 5-Phenyl-1,3-oxazole-4-carboxylic acid | Phenyl | C₁₀H₇NO₃ | 189.17 | Hydrophobic, aromatic |

| 5-(2-Furyl)-1,3-oxazole-4-carboxylic acid | Furyl (C₄H₃O) | C₈H₅NO₄ | 179.13 | Aromatic heterocycle, polar |

| 5-(Tert-butyl)-1,3-oxazole-4-carboxylic acid | Tert-butyl | C₈H₁₁NO₃ | 169.18 | Bulky substituent, steric hindrance |

| 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid | Tetrahydrofuran (THF) | C₈H₉NO₄ | 195.16 | Oxygen-rich, enhanced solubility |

| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | 2-Fluorophenyl | C₁₀H₆FNO₃ | 207.16 | Electron-withdrawing fluorine |

Key Observations :

- Pyrrolidine vs.

- Solubility : Oxygen-containing substituents (e.g., THF in 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid) may improve aqueous solubility compared to hydrophobic tert-butyl or phenyl groups .

- Steric Effects : The tert-butyl group in 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid creates steric hindrance, influencing regioselective reactions such as bromination and Suzuki couplings .

Antioxidant Activity

- Pyrrolidinone Analogs: Derivatives like 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibit 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, highlighting the role of pyrrolidine-related structures in radical scavenging .

- Vasoactive Effects : 2-Phenyl-5-{methyl-D-glucamine}-1,3-oxazole-4-carboxylic acid derivatives show vasoactive activity at 50–100 μmol/L , while methyl-substituted analogs act as vasoconstrictors at 1–50 μmol/L , indicating substituent-dependent biological effects .

Physicochemical Data Comparison

| Property | This compound | 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid | 5-Phenyl-1,3-oxazole-4-carboxylic acid |

|---|---|---|---|

| Melting Point | Not reported | 125–127°C | 147–151°C |

| Boiling Point | Not reported | 349.6°C | Not reported |

| Solubility | Moderate (polar solvents) | High (due to THF ring) | Low (hydrophobic) |

| Bioactivity | Potential antioxidant/vasoactive | Unknown | Unknown |

Notes:

Biological Activity

5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an oxazole ring with a pyrrolidine substituent and a carboxylic acid group. Its molecular formula is C₁₃H₁₈N₂O₄, with a molecular weight of approximately 182.18 g/mol. The presence of the oxazole and carboxylic acid functionalities makes it reactive and capable of interacting with various biological targets.

Biological Activities

The compound has demonstrated several biological activities, including:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells, revealing significant inhibition of cell proliferation .

- Antimicrobial Properties : The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Neuroprotective Effects : Recent research suggests that derivatives of oxazole compounds can act as inhibitors of prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases. This suggests that this compound may possess neuroprotective properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .

- Protein–Protein Interactions : It modulates protein–protein interactions relevant to neurodegeneration, particularly through its effects on PREP .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa | 15 | Significant inhibition observed |

| Caco-2 | 20 | Moderate cytotoxicity |

| H9c2 (cardiac) | 25 | Lower sensitivity |

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In a model of Parkinson's disease using αSyn transgenic mice, oxazole derivatives were evaluated for their ability to inhibit PREP. The results indicated a reduction in neurodegeneration markers in treated mice compared to controls, suggesting potential therapeutic benefits for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid, and how are critical reaction parameters controlled?

- Methodological Answer : Multi-step organic synthesis is typically employed, with emphasis on controlling temperature (e.g., 0–80°C), solvent polarity (e.g., THF or DMF), and pH (neutral to mildly acidic). For example, cyclization steps may require anhydrous conditions to prevent hydrolysis of intermediates. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Final yields are maximized by optimizing stoichiometric ratios of reagents like carbodiimides for carboxylation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is used to assess purity (>95%). Structural confirmation relies on - and -NMR spectroscopy to resolve pyrrolidine and oxazole protons/carbons. Mass spectrometry (ESI-MS or HRMS) provides molecular ion verification. X-ray crystallography (for crystalline derivatives) can resolve stereochemical ambiguities .

Q. How are preliminary biological screening assays designed to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases or proteases) at varying compound concentrations (1 nM–100 µM).

- Cellular viability : MTT or ATP-luminescence assays in cancer or bacterial cell lines.

- Receptor binding : Radioligand displacement assays (e.g., -labeled competitors) to calculate IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or protein isoforms. Strategies include:

- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand assays.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify critical residues influencing affinity.

- Protein purification : Ensure homogeneity of target proteins via SDS-PAGE and size-exclusion chromatography .

Q. What strategies are employed to synthesize derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Core modifications include:

- Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the pyrrolidine nitrogen to modulate lipophilicity (logP).

- Bioisosteric replacement : Replace the oxazole ring with thiazole or triazole to improve metabolic stability.

- Prodrug design : Esterification of the carboxylic acid to enhance oral bioavailability. Reaction conditions (e.g., DCC/DMAP for ester formation) must avoid racemization .

Q. How can structural data inform the design of analogs with improved target selectivity?

- Methodological Answer :

- X-ray co-crystallography : Resolve binding modes of the parent compound with target proteins (e.g., kinases) to identify key interactions.

- SAR studies : Synthesize analogs with systematic substitutions (e.g., methyl, hydroxyl, or halogen groups) and correlate structural changes with activity (IC, K).

- Free-energy perturbation (FEP) : Computational models predict binding energy changes for substituent modifications .

Q. What experimental approaches address low solubility in aqueous buffers during in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.